molecular formula C20H27NO12 B2435871 Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate CAS No. 73960-72-2

Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate

Cat. No.: B2435871
CAS No.: 73960-72-2
M. Wt: 473.431
InChI Key: UZTLYEOULACYKZ-UKNAQKAOSA-N
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Description

“Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate”, also known as M5A4A2ADDDGDN, is a synthetic oligosaccharide . It has shown exceptional biomedical efficacy within diverse pathological contexts .


Synthesis Analysis

The compound is used in the synthesis of glycosides . In a study on glycosylation with ulosonates under Mitsunobu conditions, all reactions were highly stereoselective to produce the β (D) anomers only .


Chemical Reactions Analysis

In the context of glycosylation with ulosonates under Mitsunobu conditions, the compound reacted with phenols and benzotriazole to produce the expected products .

Scientific Research Applications

Synthesis of Derivatives

Research has detailed the synthesis of various derivatives of methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate, showcasing its utility as an intermediate in complex carbohydrate chemistry. Notably, Vleugel et al. (1982) demonstrated the synthesis of 6-O-(5-acetamido-3,5-dideoxy-α-D-glycero-D-galacto-2-nonulopyranosylonic acid)-D-galactose, indicating its role in the formation of intricate glycosidic structures Vleugel et al., 1982.

Facilitating Sialic Acid Chemistry

Kulikova et al. (2006) highlighted the compound's significance in sialic acid chemistry, where it serves as a crucial intermediate. Their work streamlined the synthesis of peracetylated N-acetylneuraminic acid glycal, an important step in the field Kulikova et al., 2006.

Chemical Modifications and Applications

In a study by Itzstein (2001), the compound was modified to produce a range of new glycosyl donors, demonstrating its adaptability in chemical transformations and potential applications in creating novel molecular entities Itzstein, 2001.

Pharmaceutical Potential

Nakajima et al. (1988) explored the compound's pharmaceutical potential by synthesizing N-acetyl 3-fluoro-neuraminic acids from it. Notably, one of the synthesized compounds exhibited significant inhibitory activity against neuraminidase, an enzyme target in antiviral therapy, indicating the compound's relevance in medicinal chemistry Nakajima et al., 1988.

Mechanism of Action

The compound selectively engages distinct drug receptors while impeding pathogenic proliferation .

Properties

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO12/c1-9(22)21-17-14(30-11(3)24)7-15(20(27)28-6)33-19(17)18(32-13(5)26)16(31-12(4)25)8-29-10(2)23/h7,14,16-19H,8H2,1-6H3,(H,21,22)/t14-,16+,17+,18+,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTLYEOULACYKZ-AIHBUXEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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